Citric acid (trilithium salt tetrahydrate)

Description

Systematic IUPAC Nomenclature and Structural Representation

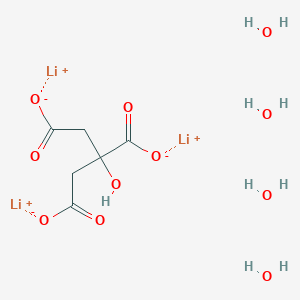

The International Union of Pure and Applied Chemistry (IUPAC) designates citric acid (trilithium salt tetrahydrate) as trilithium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate . This name reflects the compound’s core structure: a citrate anion with three lithium counterions and four water molecules of crystallization. The citrate anion originates from the deprotonation of citric acid’s three carboxyl groups (-COOH → -COO⁻), while the hydroxyl group (-OH) at the β-carbon remains intact.

Structurally, the lithium cations coordinate with the carboxylate oxygen atoms and water molecules, forming a stable octahedral geometry. The tetrahydrate component integrates four water molecules into the crystal lattice, which stabilize the lithium-citrate complex through hydrogen bonding. The molecular structure can be represented using the SMILES notation [Li+].[Li+].[Li+].O.O.O.O.OC(CC([O-])=O)(CC([O-])=O)C([O-])=O, which encodes the spatial arrangement of lithium ions, citrate backbone, and water molecules.

CAS Registry Numbers and Molecular Formula Verification

Citric acid (trilithium salt tetrahydrate) possesses distinct CAS Registry Numbers (CAS RN) for its hydrated and anhydrous forms. The tetrahydrate form is assigned 6080-58-6 , while the anhydrous form corresponds to 919-16-4 . These identifiers resolve ambiguities in chemical databases and safety documentation.

The molecular formula C₆H₅Li₃O₇·4H₂O (tetrahydrate) and C₆H₅Li₃O₇ (anhydrous) derive from crystallographic and elemental analysis data. Empirical verification via mass spectrometry confirms a molar mass of 282.00 g/mol for the tetrahydrate, contrasting with 209.92 g/mol for the anhydrous form. Discrepancies in reported molecular weights (e.g., 281.98 g/mol in some studies) arise from isotopic variations or measurement techniques.

| Property | Tetrahydrate | Anhydrous |

|---|---|---|

| CAS RN | 6080-58-6 | 919-16-4 |

| Molecular Formula | C₆H₅Li₃O₇·4H₂O | C₆H₅Li₃O₇ |

| Molar Mass (g/mol) | 282.00 | 209.92 |

Hydration State Analysis: Tetrahydrate vs Anhydrous Forms

The tetrahydrate and anhydrous forms of lithium citrate exhibit distinct physicochemical properties due to differences in water content. The tetrahydrate form stabilizes as a crystalline solid with a density of 1.64 g/cm³ , whereas the anhydrous form exists as a hygroscopic powder prone to moisture absorption. Thermal analysis reveals that the tetrahydrate undergoes dehydration at temperatures above 105°C , transitioning to the anhydrous form before decomposing at 333°C .

Crystallographic studies demonstrate that the four water molecules in the tetrahydrate form occupy specific lattice sites, forming hydrogen bonds with citrate oxygens and lithium ions. This hydration shell enhances the compound’s solubility in polar solvents compared to the anhydrous form. For instance, the tetrahydrate dissolves readily in water (≥50 g/L at 25°C), while the anhydrous form requires prolonged agitation for complete dissolution.

| Property | Tetrahydrate | Anhydrous |

|---|---|---|

| Melting Point | 333°C (decomposition) | 105°C (dehydration) |

| Density | 1.64 g/cm³ | Not reported |

| Solubility in Water | High | Moderate |

Properties

Molecular Formula |

C6H13Li3O11 |

|---|---|

Molecular Weight |

282.1 g/mol |

IUPAC Name |

trilithium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate |

InChI |

InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2/q;3*+1;;;;/p-3 |

InChI Key |

HXGWMCJZLNWEBC-UHFFFAOYSA-K |

Canonical SMILES |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O |

Origin of Product |

United States |

Preparation Methods

Pharmacopoeia-Standardized Acid-Base Neutralization

The United States Pharmacopeia (USP) outlines a standardized method for synthesizing lithium citrate via the neutralization of lithium carbonate (Li₂CO₃) with citric acid (C₆H₈O₇). This approach ensures compliance with pharmaceutical purity standards (98.0–102.0% anhydrous basis) and involves the following steps:

Reagent Preparation :

Crystallization :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 90–95% |

| Purity | 98–102% (USP-grade) |

| Residual Carbonate | <0.001% (via acetic acid test) |

This method is favored for regulatory compliance but requires meticulous pH control to avoid byproducts such as lithium oxalate.

Lithium Hydroxide-Mediated Synthesis

An alternative method employs lithium hydroxide monohydrate (LiOH·H₂O) and citric acid in a 3:1 molar ratio, optimizing reaction kinetics and yield:

Reaction Conditions :

- Dissolve citric acid in deionized water at 60–80°C.

- Gradually add LiOH·H₂O to maintain an exothermic reaction (<90°C).

Purification :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Yield | 85–90% |

| Purity | ≥98% (via NMR) |

This method reduces carbonate contamination risks but demands precise temperature control to prevent lithium citrate decomposition.

Solvent-Assisted Crystallization

A high-purity variant utilizes ethanol as an antisolvent to enhance crystallization efficiency:

Procedure :

- Prepare aqueous solutions of LiOH (1.5 M) and citric acid (0.5 M).

- Mix stoichiometrically (3:1 Li⁺:C₆H₈O₇) at 25°C.

- Add ethanol (1:1 v/v) to induce precipitation.

Optimization :

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92–95% |

| Purity | 99.5% (HPLC) |

| Solubility | 745 g/L in water at 25°C |

Ethanol improves crystal lattice integrity but increases production costs due to solvent recovery requirements.

Comparative Analysis of Synthesis Methods

The table below evaluates the three primary methods based on critical parameters:

Advanced Purification Techniques

Post-synthesis purification is critical for pharmaceutical applications:

Recrystallization :

Ion-Exchange Chromatography :

Quality Control and Characterization

Spectroscopic Analysis :

Thermogravimetric Analysis (TGA) :

X-ray Diffraction (XRD) :

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Citric acid (trilithium salt tetrahydrate) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: It can undergo substitution reactions where lithium ions are replaced by other cations.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Sodium chloride, potassium chloride.

Major Products Formed:

Oxidation: Formation of oxalic acid and acetic acid.

Reduction: Formation of citric acid derivatives.

Substitution: Formation of sodium citrate, potassium citrate

Scientific Research Applications

Psychiatric Applications

Mood Stabilization in Bipolar Disorder

Citric acid (trilithium salt tetrahydrate) is primarily recognized for its role as a mood stabilizer in the treatment of bipolar disorder. It helps regulate mood swings and reduce the risk of self-harm in patients suffering from this condition. Clinical studies have shown that lithium salts, including this compound, can effectively manage acute manic episodes and contribute to long-term mood stabilization .

Mechanism of Action

The compound influences several signaling pathways and metabolic processes in the brain. It modulates neurotransmitter release and receptor sensitivity, which are critical for mood regulation .

Biochemical Research

Role in Metabolic Studies

Research indicates that citric acid (trilithium salt tetrahydrate) can impact metabolic pathways associated with various neurological conditions. For instance, it has been noted to reduce excessive intra-cerebral levels of N-acetyl aspartate in Canavan disease, a genetic disorder affecting the brain .

Case Study: Canavan Disease

In a study published in the European Journal of Paediatric Neurology, lithium citrate was reported to alleviate some symptoms associated with Canavan disease by modulating metabolic disturbances . This highlights its potential utility beyond psychiatric applications.

Use in Uric Acid Dissolution

The compound has been utilized to dissolve uric acid crystals in patients suffering from gout. This therapeutic application is significant as it provides a non-invasive method to manage gout symptoms effectively .

Mechanism of Action

The mechanism of action of citric acid (trilithium salt tetrahydrate) involves its interaction with various molecular targets and pathways:

Inhibition of ATP Citrate Lyase: This enzyme is crucial in the metabolic pathway that converts citrate to acetyl-CoA, a key molecule in lipid synthesis. By inhibiting this enzyme, the compound can reduce lipid synthesis and promote weight loss.

Antioxidant and Anti-inflammatory Effects: It exhibits antioxidation and anti-inflammation properties, which can be beneficial in treating various conditions.

Inhibition of Hypoxia-Inducible Factor (HIF): This inhibition can prevent the formation of kidney stones and has potential anti-tumor effects

Comparison with Similar Compounds

Key Properties:

- Crystal System: Monoclinic (space group P2₁/c) .

- Elastic Constants : Ultrasonic resonance studies reveal distinct elastic moduli (e.g., c₁₁ = 36.7 GPa, c₂₂ = 29.5 GPa), which differ significantly from other citrate salts .

- Applications: Psychiatric Medicine: Used as a mood stabilizer for bipolar disorder due to its ability to enhance serotonin synthesis and stabilize neurotransmission . Material Science: Acts as a template in synthesizing hierarchical porous carbons (HPCs) for lithium-sulfur batteries, achieving surface areas up to 991 m²/g . Analytical Chemistry: Employed in amino acid quantification via gradient elution .

Comparison with Similar Compounds

The following table provides a comparative analysis of trilithium citrate tetrahydrate with other citrate salts:

Structural and Mechanical Differences

- Crystallography: Trilithium citrate tetrahydrate adopts a monoclinic structure, whereas trisodium citrate pentahydrate is orthorhombic . This structural divergence influences mechanical properties; trilithium citrate exhibits higher elastic constants (c₁₁ = 36.7 GPa) compared to trisodium (c₁₁ = 29.3 GPa) .

- Thermoelastic Behavior : Temperature-dependent studies show trilithium citrate has a lower thermoelastic constant (T₁₁ = −0.0012 K⁻¹) than tripotassium citrate (T₁₁ = −0.0018 K⁻¹), indicating greater thermal stability .

Functional and Industrial Contrasts

- Medical Use : Unlike trisodium citrate (an anticoagulant) , trilithium citrate directly modulates neurotransmitter pathways in bipolar disorder .

- Material Synthesis : Trilithium citrate generates mesoporous carbons via pyrolysis, whereas calcium citrate forms low-solubility precipitates detrimental to cement matrices .

- Solubility and Reactivity : Calcium citrate’s insolubility limits its utility in aqueous systems, contrasting with trilithium citrate’s role in battery electrolytes .

Lithium-Ion Battery Enhancement

Trilithium citrate tetrahydrate serves as a dual-function precursor in lithium-sulfur batteries:

- Pore Formation: Decomposes into Li₂CO₃ nanoparticles during pyrolysis, creating mesopores (77.3% of total pore volume in HPC-3) .

- Performance Metrics : HPCs derived from trilithium citrate achieve a specific capacity of 1,150 mAh/g at 0.2 C, outperforming sodium/potassium citrate-derived carbons .

Psychiatric Efficacy

Clinical studies highlight trilithium citrate’s dose-dependent effects:

Biological Activity

Citric acid trilithium salt tetrahydrate, also known as lithium citrate tribasic tetrahydrate, is a compound that has garnered attention for its various biological activities, particularly in psychiatric medicine. This article explores its pharmacological properties, therapeutic applications, and relevant research findings.

Overview of Citric Acid Trilithium Salt Tetrahydrate

- Chemical Formula : C₆H₁₃Li₃O₁₁

- Molecular Weight : 281.98 g/mol

- CAS Number : 6080-58-6

- Physical Properties :

Pharmacological Properties

Citric acid trilithium salt tetrahydrate is primarily recognized for its role as a mood stabilizer in the treatment of bipolar disorder and other psychiatric conditions. Its mechanism of action involves modulation of neurotransmitter signaling pathways, which can stabilize mood and reduce the risk of self-harm in patients with bipolar disorder.

Key Biological Activities

- Mood Stabilization :

-

Renal Effects :

- Research suggests that lithium citrate may have a less adverse impact on renal function compared to other lithium forms, such as lithium carbonate .

- A cohort study highlighted that patients receiving sustained-release lithium citrate showed better creatinine clearance rates than those on immediate-release forms .

- Uric Acid Dissolution :

- Antiproliferative Effects :

Clinical Applications

A notable study compared the efficacy of lithium citrate versus lithium carbonate in psychiatric patients over an extended period. The findings revealed:

| Parameter | Lithium Citrate (SR) | Lithium Carbonate (IR) |

|---|---|---|

| Mean Serum Lithium Concentration (mEq/L) | 0.88 | 0.93 |

| Creatinine Clearance (mL/min) | 99.5 | 90.3 |

This data suggests that lithium citrate may be associated with fewer renal side effects while maintaining effective serum levels .

Antiproliferative Activity

In vitro studies demonstrated that nanoparticles of lithium carbonate exhibited stronger antiproliferative effects on hepatoma-29 cells compared to traditional formulations. The nanoparticles were effective at lower concentrations, indicating a potential for enhanced therapeutic efficacy in cancer treatment .

Side Effects and Considerations

While citric acid trilithium salt tetrahydrate is generally well-tolerated, it can produce dose-dependent side effects. Commonly reported issues include:

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize citric acid trilithium salt tetrahydrate (Li₃C₆H₅O₇·4H₂O) for experimental use?

- Methodology :

- Synthesis : Prepare by reacting lithium carbonate with citric acid in aqueous solution under controlled stoichiometry. Dehydration at 105°C yields the anhydrous form, while crystallization at ambient conditions produces the tetrahydrate .

- Characterization : Use thermogravimetric analysis (TGA) to confirm hydration states and differential scanning calorimetry (DSC) to identify phase transitions. Powder X-ray diffraction (PXRD) matches against reference data (e.g., monoclinic pseudo-orthorhombic structure, space group P2₁/c) .

- Key Data :

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 281.98 g/mol | |

| Dehydration Temperature | 105°C (loss of 4H₂O) |

Q. What are the solubility properties of Li₃C₆H₅O₇·4H₂O, and how are stock solutions prepared for HPLC applications?

- Methodology :

- Solubility : Dissolve in ultrapure water (51 mg/mL or 180.9 mM at 25°C). Avoid organic solvents like DMSO (<10 mM solubility) and ethanol (insoluble) .

- HPLC Preparation : For amino acid analysis, prepare a gradient elution buffer (e.g., 10 mM Li₃C₆H₅O₇ in H₂O, pH-adjusted with HCl). Filter through 0.22 µm membranes to remove particulates .

Q. What safety protocols are critical when handling Li₃C₆H₅O₇·4H₂O in laboratory settings?

- Guidelines :

- PPE : Wear gloves (nitrile), safety goggles, and lab coats. Avoid skin/eye contact (irritant potential) .

- Storage : Store powder at -20°C (long-term) or -80°C for solutions. Use desiccators to prevent deliquescence in humid environments .

- Disposal : Follow EPA/DOT guidelines for non-hazardous lithium salts. Neutralize acidic residues before disposal .

Advanced Research Questions

Q. How does Li₃C₆H₅O₇·4H₂O modulate neurological signaling pathways in bipolar disorder (BD) models?

- Methodology :

- In Vitro Models : Treat primary neuronal cultures with Li₃C₆H₅O₇ (0.5–2 mM) to assess Wnt/β-catenin pathway inhibition or glycogen synthase kinase-3β (GSK-3β) activity .

- In Vivo Models : Administer orally to rodents (dose: 1–3 mmol/kg) and measure behavioral outcomes (e.g., forced swim test) paired with brain lithium levels via ICP-MS .

Q. How can researchers resolve discrepancies in reported solubility data (e.g., 51 mg/mL vs. 74.5 g/100 mL)?

- Methodology :

- Experimental Validation : Replicate solubility tests under standardized conditions (25°C, stirring for 24 hrs). Verify hydration state via Karl Fischer titration .

- Data Source Analysis : Note that 74.5 g/100 mL (745 mg/mL) from older literature may reflect anhydrous form or measurement at elevated temperatures.

Q. What crystallographic techniques are used to study Li₃C₆H₅O₇·4H₂O’s elastic and structural properties?

- Methodology :

- Single-Crystal XRD : Collect data using Mo-Kα radiation (λ = 0.71073 Å). Refine with SHELXL-97 to resolve pseudo-orthorhombic symmetry (monoclinic system, a = 11.42 Å, b = 13.87 Å, c = 7.92 Å) .

- Elastic Constants : Measure via ultrasonic resonance (e.g., longitudinal wave velocity = 4.2 km/s) to assess mechanical stability for material science applications .

Q. How can pharmacokinetic (PK) models predict Li₃C₆H₅O₇·4H₂O distribution in the brain?

- Methodology :

- Compartmental Modeling : Use LC-MS/MS to quantify Li⁺ in plasma and cerebrospinal fluid (CSF) post-administration. Fit data to two-compartment models with first-order absorption (t₁/₂α = 12–24 hrs) .

- Dose-Dependent Effects : Correlate CSF Li⁺ levels (target: 0.6–1.2 mM) with therapeutic efficacy and side effects (e.g., nephrotoxicity at >1.5 mM) .

Q. How to verify compound identity given conflicting CAS numbers (6080-58-6 vs. 6680-58-6)?

- Methodology :

- Analytical Cross-Validation : Perform FT-IR (compare citrate anion peaks ~1600 cm⁻¹) and elemental analysis (Li content via AAS).

- Database Reconciliation : Cross-reference with Handbook of Inorganic Compounds (CAS 6680-58-6 ) and supplier documentation (CAS 6080-58-6 ). Likely typographical errors in older sources.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.